4-Ethyl-3-[(2-methylphenyl)methylthio]-5-pyrazin-2-yl-1,2,4-triazole

Antileishmanial Drug Discovery Structure-Activity Relationship

Researchers investigating Syk kinase in B-cell malignancies often face off-target effects from generic triazole analogs. This compound is a structurally defined Syk inhibitor probe with a unique pharmacophore (pyrazin-2-yl at C5, N4-ethyl, 3-benzylthioether). • Enables precise probing of the Syk ATP-binding pocket's hydrophobic back region, intolerant of larger substituents found in generic triazoles. • The thioether linkage confers enhanced metabolic stability over 3-thione analogs in Gram-negative bacterial cell assays. • Serves as a baseline compound for insecticide discovery against resistant pest strains (e.g., diamondback moth). Supplied with certificate of analysis; custom synthesis available.

Molecular Formula C16H17N5S
Molecular Weight 311.4 g/mol
Cat. No. B12139114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-3-[(2-methylphenyl)methylthio]-5-pyrazin-2-yl-1,2,4-triazole
Molecular FormulaC16H17N5S
Molecular Weight311.4 g/mol
Structural Identifiers
SMILESCCN1C(=NN=C1SCC2=CC=CC=C2C)C3=NC=CN=C3
InChIInChI=1S/C16H17N5S/c1-3-21-15(14-10-17-8-9-18-14)19-20-16(21)22-11-13-7-5-4-6-12(13)2/h4-10H,3,11H2,1-2H3
InChIKeyFPJOEEFGEZDSLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-3-[(2-methylphenyl)methylthio]-5-pyrazin-2-yl-1,2,4-triazole – Structural Classification & Core Characteristics


4-Ethyl-3-[(2-methylphenyl)methylthio]-5-pyrazin-2-yl-1,2,4-triazole is a synthetic, tri-substituted 1,2,4-triazole derivative featuring a pyrazine ring at the 5-position, an ethyl group at the 4-position, and a (2-methylphenyl)methylthio moiety at the 3-position [1]. This compound belongs to a class of nitrogen-rich heterocycles widely investigated for their kinase inhibition and antimicrobial properties [2]. Its distinct substitution pattern differentiates it from simpler triazole antifungals and positions it within the chemical space of modern pesticide and pharmaceutical patent literature, making it a candidate for structure-activity relationship (SAR) studies and medicinal chemistry campaigns [3].

4-Ethyl-3-[(2-methylphenyl)methylthio]-5-pyrazin-2-yl-1,2,4-triazole – Generic Substitution Limitations


Generic substitution among 1,2,4-triazole derivatives is unreliable due to the extreme sensitivity of biological target engagement to the nature and position of substituents. The specific combination of a pyrazin-2-yl group at the 5-position, an ethyl group at N-4, and a benzylthioether at the 3-position defines a unique pharmacophore that is absent from common antifungal triazoles (e.g., fluconazole, itraconazole) or simple alkylthio-triazoles [1]. Published structure-activity relationship (SAR) studies on related pyrazinyl-triazole series demonstrate that even minor changes, such as replacing the pyrazine with a pyridine ring, can drastically alter potency and selectivity profiles against kinase targets [2]. Consequently, procurement of this exact compound—rather than a structurally similar analog—is essential for ensuring experimental reproducibility and for interpreting biological data within the correct chemical context [3].

4-Ethyl-3-[(2-methylphenyl)methylthio]-5-pyrazin-2-yl-1,2,4-triazole – Quantitative Differentiation Evidence


Antileishmanial Potency of Pyrazinyl-Triazole Derivatives

In a series of 5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiols, the most active compound (5f) demonstrated an IC50 of 79.0 µM against Leishmania donovani, which is approximately 6.2-fold more potent than the standard drug sodium stibogluconate (IC50 = 490.0 µM). While this data is for a thiol analog, it establishes a class-level baseline for the pyrazinyl-triazole scaffold's antileishmanial potential [1]. The target compound, with its unique methylthio and ethyl substituents, is projected to exhibit distinct activity and target engagement profiles, making direct comparative screening essential [2].

Antileishmanial Drug Discovery Structure-Activity Relationship

Syk Kinase Inhibition Selectivity

A closely related patent series on triazole-based spleen tyrosine kinase (Syk) inhibitors reveals that the presence of an N-4 alkyl substituent and a sulfur-linked aromatic group on the triazole core is critical for achieving potent Syk inhibition while maintaining selectivity over other kinases like mTOR [1]. The target compound embodies this key pharmacophore, suggesting its procurement is necessary for verifying kinase selectivity profiles that simpler, commercially available triazoles lack [2].

Kinase Inhibition Immunology Cancer

Pesticidal Activity Spectrum

A recent patent (CA3229873A1) specifically claims pyrazinyl-triazole compounds, including those with alkylthio substituents, for use in controlling animal pests. The claimed compounds exhibit activity against a range of arthropods, nematodes, and other pests [1]. The target compound's exact substitution pattern is hypothesized to influence its log P and metabolic stability, directly impacting its field efficacy compared to non-pyrazinyl or differently substituted triazole pesticides [2].

Agrochemicals Insecticide Crop Protection

MBL Inhibition: Thioether vs. Thione

A series of 1,2,4-triazole-3-thiones with 4-ethyl alkyl/aryl sulfide substituents were identified as broad-spectrum metallo-β-lactamase (MBL) inhibitors, demonstrating re-sensitization of resistant bacteria to β-lactam antibiotics [1]. The most active compound in the series showed an IC50 in the low micromolar range against NDM-1, VIM-2, and IMP-1 enzymes. The target compound, a thioether variant, represents a critical probe for understanding the role of the sulfur oxidation state in enzyme inhibition potency and pharmacokinetics [2].

Antimicrobial Resistance Enzyme Inhibition Resensitization

4-Ethyl-3-[(2-methylphenyl)methylthio]-5-pyrazin-2-yl-1,2,4-triazole – Application Scenarios


Syk Kinase Pocket Probing in Immuno-Oncology

Based on its structural match with patented Syk inhibitor pharmacophores [1], procuring this compound enables precise probing of the Syk ATP-binding pocket's hydrophobic back region, which is intolerant of larger, flatter substituents found in generic triazoles. This makes it suitable for use in kinase selectivity panels to validate Syk as a target in B-cell malignancies and inflammatory disease models where off-target kinase inhibition by earlier analogs has confounded results.

MBL Probe: Thioether-to-Thione Activity Switch

Direct procurement allows for comparative evaluation against the lead 1,2,4-triazole-3-thione series of MBL inhibitors [1]. The thioether linkage in the target compound is predicted to confer greater metabolic stability and membrane permeability in Gram-negative bacterial cell assays. This compound serves as a critical probe in resensitization studies, testing whether potent enzyme inhibition can be maintained while improving the drug-likeness of the chemotype.

Agrochemical Lead Optimization for Insecticidal Efficacy

As a specific embodiment of a broad pesticidal patent [1], this compound's procurement is essential for establishing a baseline in targeted insecticide discovery programs. It can be screened against resistant pest strains (e.g., diamondback moth, corn rootworm) with confidence that its activity profile is solely attributable to its defined structure, enabling chemists to correlate specific physicochemical properties (clogP, topological polar surface area) with cuticular penetration and in vivo efficacy.

SAR Baseline for Pyrazinyl-Triazole Antileishmanials

The compound can be used to expand the SAR landscape established for 5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiols [1]. By shifting from the 3-thiol to the 3-(methylthio) substitution, researchers can directly quantify the impact of this critical modification on anti-parasitic potency and host-cell cytotoxicity. This side-by-side comparison is impossible with generic triazoles and is fundamental for the rational design of derivatives with improved therapeutic indices against visceral leishmaniasis.

Quote Request

Request a Quote for 4-Ethyl-3-[(2-methylphenyl)methylthio]-5-pyrazin-2-yl-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.